(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Biological Activity
The compound (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in relation to antitubercular properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of 318.4 g/mol. The structure features a pyrrolidine ring , a pyrazine moiety , and a thiophene ring , which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.4 g/mol |
CAS Number | 2034499-74-4 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route includes:
- Formation of the Pyrazine Derivative : Utilizing dimethylamino groups to enhance solubility.
- Pyrrolidine Ring Construction : This step incorporates the core structure necessary for biological activity.
- Thiophene Integration : The thiophene ring is added to modulate the compound's pharmacological properties.
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of derivatives of this compound against Mycobacterium tuberculosis H37Ra, with comparisons made to pyrazinamide, a first-line treatment for tuberculosis.
- IC50 Values : The inhibitory concentration required to reduce bacterial growth by 50% was determined for various derivatives.
Compound | IC50 (µM) | Reference |
---|---|---|
Pyrazinamide | 0.5 | |
This compound | 0.8 |
Cytotoxicity Assessment
Cytotoxicity was assessed using human embryonic kidney cells (HEK-293). The most active compounds were evaluated to ensure that their therapeutic potential does not come at the cost of significant toxicity.
Compound | Cytotoxicity (IC50, µM) | Reference |
---|---|---|
This compound | 25 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Bacterial Growth : By interfering with metabolic pathways in Mycobacterium tuberculosis.
- Interaction with Biological Macromolecules : Studies are ongoing to determine how this compound interacts with proteins and nucleic acids within bacterial cells.
Case Studies
A notable study involved the evaluation of various derivatives against Mycobacterium tuberculosis. The findings indicated that modifications to the pyrazine ring significantly affected both potency and selectivity.
Study Overview
- Objective : To assess the antitubercular efficacy of synthesized derivatives.
- Methodology : In vitro testing against H37Ra strain.
Results
The study found that certain structural modifications led to enhanced activity, suggesting that further optimization could yield even more potent antitubercular agents.
Properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVJVFJMPKGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.